molecular formula C15H16N4 B6152576 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 1368670-12-5

2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B6152576
CAS No.: 1368670-12-5
M. Wt: 252.31 g/mol
InChI Key: OLJUYUBYXIDUEE-UHFFFAOYSA-N
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Description

2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features a benzodiazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazole intermediate with a pyridine derivative, often using a base such as sodium hydride (NaH) to facilitate the reaction.

    Final Assembly: The final step involves the coupling of the benzodiazole-pyridine intermediate with an appropriate amine to form the desired compound. This can be achieved through reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the benzodiazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent, showing activity against various pathogens.

    Medicine: Research is ongoing into its anticancer properties, with studies indicating it may inhibit the growth of certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)benzimidazole: Similar in structure but lacks the ethan-1-amine group.

    2-(Pyridin-2-yl)benzothiazole: Contains a sulfur atom in place of the nitrogen in the benzodiazole ring.

    2-(Pyridin-2-yl)quinoline: Features a quinoline ring instead of the benzodiazole ring.

Uniqueness

2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its specific combination of a benzodiazole ring with a pyridine moiety and an ethan-1-amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1368670-12-5

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C15H16N4/c16-9-8-15-18-13-6-1-2-7-14(13)19(15)11-12-5-3-4-10-17-12/h1-7,10H,8-9,11,16H2

InChI Key

OLJUYUBYXIDUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)CCN

Purity

95

Origin of Product

United States

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